molecular formula C17H17NO4 B2570229 {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate CAS No. 1001542-45-5

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate

Cat. No.: B2570229
CAS No.: 1001542-45-5
M. Wt: 299.326
InChI Key: ISJBXFSJXDWKTJ-UHFFFAOYSA-N
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Description

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamate group, which is further connected to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate typically involves the reaction of 3-methoxybenzylamine with methyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of {[(3-Hydroxyphenyl)methyl]carbamoyl}methyl benzoate.

    Reduction: Formation of {[(3-Methoxyphenyl)methyl]amine.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of {[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {[(3-Hydroxyphenyl)methyl]carbamoyl}methyl benzoate
  • {[(3-Methoxyphenyl)methyl]amine
  • {[(3-Methoxyphenyl)methyl]carbamoyl}ethyl benzoate

Uniqueness

{[(3-Methoxyphenyl)methyl]carbamoyl}methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides additional stability and reactivity compared to similar compounds with hydroxyl or amine groups.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-9-5-6-13(10-15)11-18-16(19)12-22-17(20)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBXFSJXDWKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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